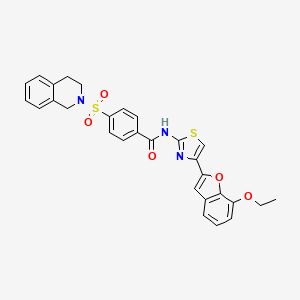

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound that integrates various functional groups into its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multiple steps. It starts with the preparation of the core isoquinoline and benzofuran components, which are then functionalized through a series of reactions including sulfonation, acylation, and cyclization. Each step requires specific reagents and conditions:

Preparation of 3,4-dihydroisoquinoline: Catalyzed hydrogenation of isoquinoline.

Introduction of the sulfonyl group: Sulfonation using sulfonyl chloride.

Coupling with thiazole derivative: Utilizing appropriate bases under controlled temperature.

Industrial Production Methods: For industrial-scale production, optimizations are made to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and implementing purification processes such as recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various reactions including oxidation, reduction, and substitution:

Oxidation: : Can involve the benzofuran or isoquinoline moieties, typically using oxidizing agents like potassium permanganate.

Reduction: : Often focuses on the nitro group if present, using reducing agents such as hydrogen gas in the presence of palladium on carbon.

Substitution: : Halogenation and subsequent nucleophilic substitution, particularly at positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic medium.

Reduction: : Palladium on carbon with hydrogen gas.

Substitution: : Halogens (e.g., chlorine gas) and nucleophiles (e.g., amines).

Major Products Formed: These reactions typically yield modified versions of the original compound, such as:

Oxidized derivatives with additional hydroxyl groups.

Reduced forms with amine groups replacing nitro groups.

Substituted products with different functional groups attached to the core structure.

Applications De Recherche Scientifique

Chemistry: In chemistry, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is often investigated for its potential as a ligand in receptor studies. Its ability to interact with specific proteins and enzymes allows researchers to explore new therapeutic targets and understand biochemical pathways.

Medicine: Medically, the compound shows promise in drug development. Its multifaceted structure provides a platform for designing molecules with high specificity and efficacy in treating diseases such as cancer and neurological disorders.

Industry: In the industrial sector, the compound's properties are harnessed for material science applications, including the development of advanced polymers and catalysts.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. These interactions can modulate the activity of proteins and enzymes, leading to various biological responses. The key pathways involved may include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling processes.

Comparaison Avec Des Composés Similaires

Comparison with Other Compounds: Compared to other similar compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups and the resulting chemical properties. While other compounds may share one or two functional groups, the specific arrangement and interactions in this molecule provide distinctive characteristics.

List of Similar Compounds

Isoquinoline derivatives: : Share the isoquinoline core but differ in substituent groups.

Benzofuran derivatives: : Have the benzofuran moiety but with variations in the attached functional groups.

Thiazole derivatives: : Contain the thiazole ring, often used in pharmaceutical research.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical behavior, research applications, and unique features compared to similar compounds

Activité Biologique

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups, including a dihydroisoquinoline moiety and a thiazole ring. Its IUPAC name is derived from its structural components, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O4S |

| Molecular Weight | 404.52 g/mol |

| CAS Number | 862807-10-1 |

| Solubility | Soluble in DMSO and ethanol |

The primary target of this compound is the aldo-keto reductase AKR1C3 , an enzyme implicated in various metabolic pathways, particularly in the metabolism of steroid hormones. The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3, demonstrating significant inhibition of its activity. This inhibition can lead to therapeutic effects in diseases such as breast and prostate cancer where AKR1C3 plays a crucial role.

Biochemical Pathways

The inhibition of AKR1C3 affects several biochemical pathways:

- Steroid Metabolism : Alters the metabolism of steroid hormones, potentially impacting hormone-driven cancers.

- Reactive Oxygen Species (ROS) Regulation : Modulates oxidative stress responses, which are critical in cancer progression.

Pharmacokinetics

Research indicates that the compound exhibits good cellular potency, with effective inhibition observed at low micromolar concentrations. In vitro studies have shown that it does not exhibit significant cytotoxicity at therapeutic concentrations (20 µM), making it a promising candidate for further development.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound inhibited AKR1C3 with an IC50 value in the low micromolar range, comparable to other known inhibitors .

- Cell Viability Assays : Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) showed no significant toxicity at concentrations up to 20 µM. The viability was assessed using the WST assay, indicating that the compound is well-tolerated by normal cells while effectively targeting cancer cells .

- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the dihydroisoquinoline structure can enhance potency. For instance, substituents on the benzamide core have been shown to affect binding affinity and selectivity towards AKR1C3 .

Summary of Biological Activity

| Assay Type | Result |

|---|---|

| IC50 against AKR1C3 | Low micromolar range |

| Cytotoxicity (HEK293 cells) | No significant toxicity at 20 µM |

| Selectivity | Isoform-selective inhibition observed |

Comparative Analysis with Other Compounds

| Compound Name | IC50 (µM) | Selectivity |

|---|---|---|

| 4-((3,4-dihydroisoquinolin... | 12.6 | High |

| Known AKR1C3 Inhibitor A | 15.0 | Moderate |

| Known AKR1C3 Inhibitor B | 10.5 | High |

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O5S2/c1-2-36-25-9-5-8-21-16-26(37-27(21)25)24-18-38-29(30-24)31-28(33)20-10-12-23(13-11-20)39(34,35)32-15-14-19-6-3-4-7-22(19)17-32/h3-13,16,18H,2,14-15,17H2,1H3,(H,30,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZHDTFASPRSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.